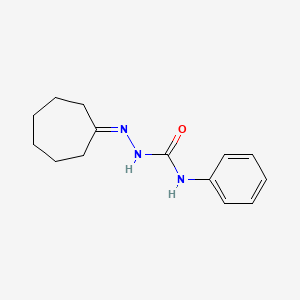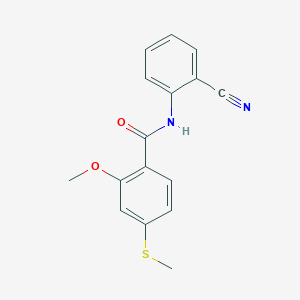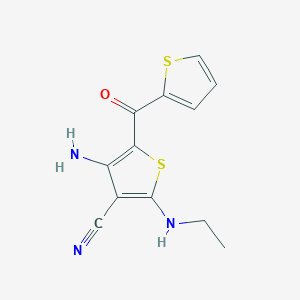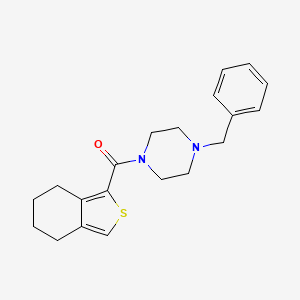
1-cycloheptanone N-phenylsemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cycloheptanone N-phenylsemicarbazone is a compound that can be analyzed through various chemical and physical properties. This compound, similar to related semicarbazones, might be studied for its potential in various fields due to its unique molecular structure. Semincarbazones, in general, have been studied for their reactivity, synthesis, and potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of semicarbazone derivatives often involves the reaction of ketones with semicarbazide. A study on the behavior of semicarbazones under Fischer reaction conditions revealed that cyclohexanone semicarbazone and phenylsemicarbazone can form various heterocyclic compounds, suggesting a potential route for synthesizing complex derivatives including 1-cycloheptanone N-phenylsemicarbazone (Marshalkin & Yakhontov, 1978).
Molecular Structure Analysis
The molecular structure of semicarbazone derivatives can be elucidated using spectroscopic methods and X-ray crystallography. For instance, a study on 1,3-dimethyl-2,6-diphenylpiperidin-4-one N(4′)-cyclohexylsemicarbazone provided insights into the molecular and crystal structure, showing the compound's configuration and chair conformation (Anand et al., 2019).
Chemical Reactions and Properties
The reactivity of semicarbazones and their derivatives under various conditions can lead to the synthesis of heterocycles, as demonstrated by the oxidative cyclization of δ-bicyclanone bis(phenylhydrazones) (Moskovkina & Tilichenko, 1983). Such reactions highlight the chemical versatility of semicarbazone derivatives.
Physical Properties Analysis
The physical properties of semicarbazones and their derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application. The crystal and molecular structures of semicarbazone derivatives, like cyclohexanone semicarbazone, have been studied to understand their interactions and stability (Sapienza, 1993).
Chemical Properties Analysis
The chemical properties of semicarbazones, including reactivity with various reagents and conditions, play a significant role in their application in synthesis and medicinal chemistry. Studies have explored the synthesis and characterization of complexes and derivatives, indicating the potential for forming biologically active compounds and materials (Siji et al., 2011).
Applications De Recherche Scientifique
Chemical Reactivity and Synthesis
Cyclohexanone semicarbazone and phenylsemicarbazone undergo reactions under specific conditions to form tetrahydro- and octahydrocarbazoles, revealing their reactivity in the context of the Fischer reaction. This process demonstrates the compounds' stability and potential for forming complex heterocyclic structures (Marshalkin & Yakhontov, 1978). Additionally, research on the reactivity of monosemicarbazones toward cyclizing agents highlights the formation of diverse heterocyclic compounds, suggesting the versatility of semicarbazone derivatives in synthesizing novel chemical entities (Werber, Buccheri, Vivona, & Bianchini, 1979).
Antimicrobial Applications
A study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to utilize them as antimicrobial agents. This research indicates the potential biological applications of semicarbazone derivatives in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Coordination Chemistry and Biological Activity
The synthesis and characterization of Co(II) complexes with acetone-N(4)-phenylsemicarbazone have been studied, along with their antimicrobial activities. Such studies reveal the compound's role in forming complexes with potential biological applications (Siji, Sudarsanakumar, & Suma, 2011).
Catalysis and Chemical Transformations
Research on the selective hydrogenation of phenol to cyclohexanone using a specific catalyst underscores the relevance of cyclohexanone derivatives in industrial chemical processes, pointing to their utility in manufacturing important intermediates (Wang, Yao, Li, Su, & Antonietti, 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(cycloheptylideneamino)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-14(15-12-8-6-3-7-9-12)17-16-13-10-4-1-2-5-11-13/h3,6-9H,1-2,4-5,10-11H2,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTCNCFXFXMYRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=NNC(=O)NC2=CC=CC=C2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5521270.png)
![4-[(2-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5521276.png)
![5-({[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]amino}methyl)-3-furoic acid](/img/structure/B5521279.png)
![3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5521282.png)
![N-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5521289.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5521303.png)

![2-{2-[phenyl(phenyldiazenyl)methylene]hydrazino}benzoic acid](/img/structure/B5521312.png)



![3-(3-oxo-3H-benzo[f]chromen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B5521334.png)
![2-(3-hydroxypropyl)-8-(6-phenyl-3-pyridazinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5521349.png)
![1-phenyl-4-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-2-piperazinone](/img/structure/B5521351.png)